Methyl 5-(methylsulfonyl)furan-2-carboxylate
Overview
Description
“Methyl 5-(methylsulfonyl)furan-2-carboxylate” is a chemical compound with the molecular formula C7H8O5S . It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of “Methyl 5-(methylsulfonyl)furan-2-carboxylate” is characterized by a furan ring which is a five-membered aromatic ring with four carbon atoms and one oxygen . The exact structure would require more specific information or experimental data.Physical And Chemical Properties Analysis
“Methyl 5-(methylsulfonyl)furan-2-carboxylate” has a molecular weight of 188.2 . It has a predicted boiling point of 359.7±27.0 °C and a predicted density of 1.39±0.1 g/cm3 at 20 °C under a pressure of 760 Torr .Scientific Research Applications
Antimycobacterial Agents
Field
Application
5-Phenyl-furan-2-carboxylic acids, which include compounds similar to Methyl 5-(methylsulfonyl)furan-2-carboxylate, have emerged as a new class of antimycobacterial agents .
Method of Application
These compounds interfere with iron homeostasis, which is crucial for the survival and proliferation of mycobacteria .
Results
The compounds have shown promising results in mycobacterial models .
Synthesis of Polysubstituted Furans
Field
Application
Methyl 5-(methylsulfonyl)furan-2-carboxylate could potentially be used in the synthesis of polysubstituted furans .
Method of Application
The synthesis involves reactions of various sulfur ylides and alkyl acetylenic carboxylates .
Results
The method has been used to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates .
Synthesis of cis-fused 5-oxofuro [2,3-b]furans
Application
Methyl 2-furoate, a compound similar to Methyl 5-(methylsulfonyl)furan-2-carboxylate, has been used to synthesize cis-fused 5-oxofuro [2,3-b]furans .
Method of Application
The synthesis involves reactions of Methyl 2-furoate with other organic compounds .
Results
The method has been used to synthesize cis-fused 5-oxofuro [2,3-b]furans .
Anticancer and Antibacterial Agents
Application
Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate (MFC), a compound similar to Methyl 5-(methylsulfonyl)furan-2-carboxylate, has potential usage as an alternative agent for treatments of some cancers and some bacterial infections .
Method of Application
The compound interferes with the growth of cancer cells and bacteria .
Results
The compound has shown promising results in cancer and bacterial models .
Antimycobacterial Agents
Application
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate, a compound similar to Methyl 5-(methylsulfonyl)furan-2-carboxylate, has emerged as a new class of antimycobacterial agents . These compounds interfere with iron homeostasis, which is crucial for the survival and proliferation of mycobacteria .
Method of Application
The compounds are analyzed by 1H-NMR, 13C-NMR, HRMS, and SC-XRD .
properties
IUPAC Name |
methyl 5-methylsulfonylfuran-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5S/c1-11-7(8)5-3-4-6(12-5)13(2,9)10/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYIHBHVYVAVIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(methylsulfonyl)furan-2-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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